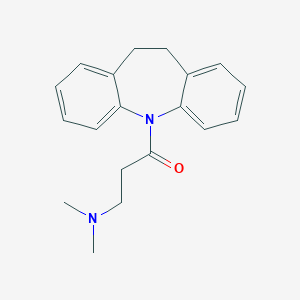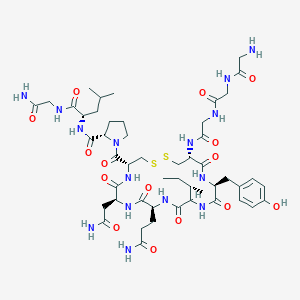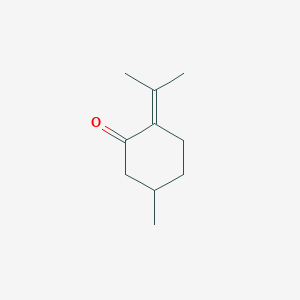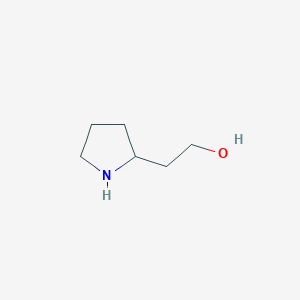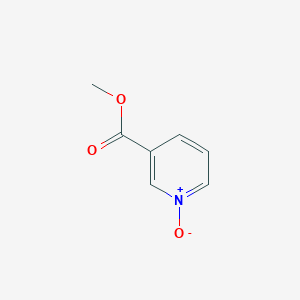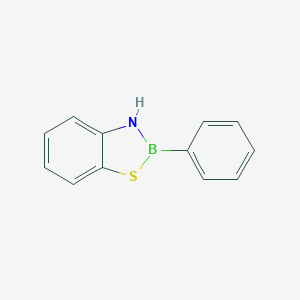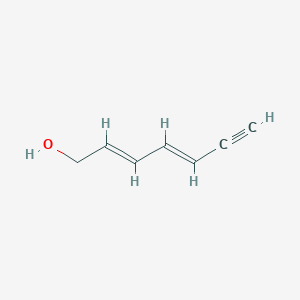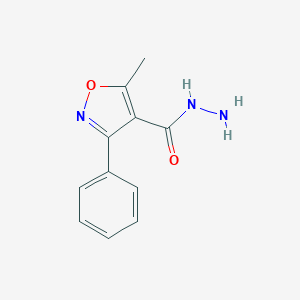
5-Methyl-3-phenyl-4-isoxazolecarbohydrazide
説明
The compound of interest, 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the carbohydrazide group suggests potential for various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related isoxazole derivatives has been explored in several studies. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction involving 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions . Similarly, isoxazolyl thioureas were reacted with ethyl bromopyruvate to yield various compounds, including acid hydrazides, which upon further reactions produced different derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed by infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis . The crystal structure of another derivative, 1-Phenyl-3-methyl-4-(salicylidene hydrazide)-phenylethylene-pyrazolone-5, was determined to be monoclinic with specific cell parameters .
Chemical Reactions Analysis
The photochemistry of 4-substituted 5-Methyl-3-phenyl-isoxazoles has been studied, revealing that upon irradiation with light, these compounds undergo isomerization and transformation into oxazoles and other derivatives . The proposed mechanisms for these transformations involve intermediates such as benzonitrile-methylide and 2H-azirines .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be inferred from their molecular structures and the nature of their substituents. For instance, the vibrational spectroscopic investigations of N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provided insights into the vibrational frequencies and molecular stability of the compound . Additionally, the biological evaluation of these compounds, such as their immunomodulatory properties and inhibition of enzymes like α-glucosidase and α-amylase , suggests that the physical and chemical properties of these derivatives are conducive to biological activity.
科学的研究の応用
Gene Expression Modulation
One study focused on the influence of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (a compound related to 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide) on selective gene expression in Caco-2 cultured cells. It explored the compound's potential as an anti-inflammatory drug candidate by examining its effects on autoimmune and inflammatory gene modulation. This research utilized PCR technology for gene expression profiling, revealing that the compound could regulate genes involved in cellular inflammatory responses, suggesting its potential for future clinical development as a disease-modifying agent (Płoszaj et al., 2016).
Immunomodulatory Effects
Another study investigated the immunomodulatory activity of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide in vitro. This research assessed the compound's effects on murine macrophages and lymphoblasts, as well as its influence on the proliferation of murine lymphocytes and macrophages. The findings demonstrated that the compound had no cytotoxic effects across a wide range of concentrations and stimulated lymphocyte proliferation, indicating its immunomodulatory properties and potential utility in further research aimed at novel drug development (Drynda et al., 2014).
Anticancer Activity
Research on the synthesis, characterization, and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating a pyrazole moiety as anticancer agents revealed promising anticancer activity. These compounds, derived from reactions involving hydrazonoyl halides, showed concentration-dependent cellular growth inhibitory effects, particularly against the breast carcinoma cell line MCF-7, highlighting their potential as anticancer agents (Gomha et al., 2014).
Spectroscopic Studies
A detailed spectroscopic study on 5-amino-3-methyl-4-isoxazolecarbohydrazide (HIX) and its N-deuterated isotopologue was conducted to understand its structural and vibrational characteristics. This research provided insights into the compound's stability and potential hyperconjugative interactions, contributing to the fundamental understanding of its chemical properties (Regiec et al., 2014).
Larvicidal Activity
A study on the synthesis, structural elucidation, and larvicidal activity of novel arylhydrazones derived from 5-amino-3-methyl-4-isoxazolecarbohydrazide demonstrated promising larvicidal agents against Anopheles arabiensis. This research highlights the potential of these compounds in mosquito control, contributing to the prevention of malaria (P et al., 2021).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn, and exposure to dust, ingestion, and inhalation should be avoided .
特性
IUPAC Name |
5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-9(11(15)13-12)10(14-16-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDQWXGHTJREBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352493 | |
| Record name | 5-methyl-3-phenyl-4-isoxazolecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-phenyl-4-isoxazolecarbohydrazide | |
CAS RN |
18336-75-9 | |
| Record name | 5-methyl-3-phenyl-4-isoxazolecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

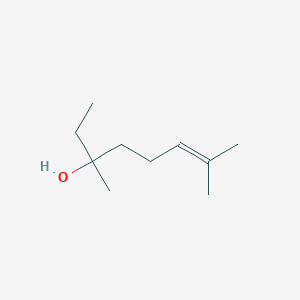
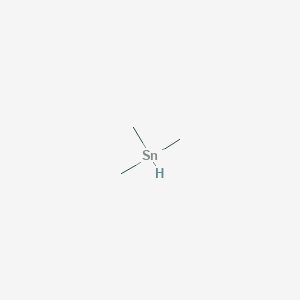
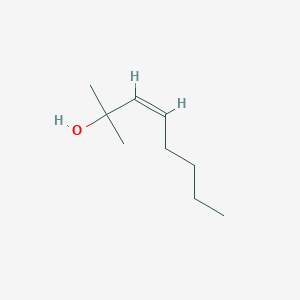
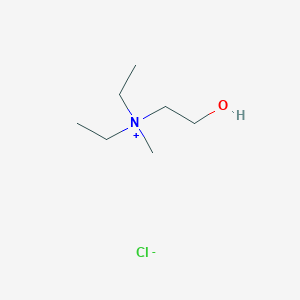
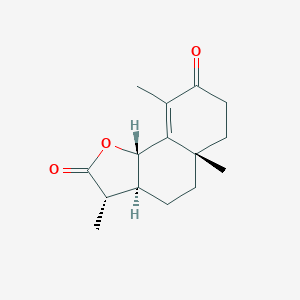
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)
